1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Lipophilicity Drug-likeness Permeability

The compound 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-40-0) is a member of the N‑arylsulfonyl indoline class, a scaffold extensively explored for microtubule‑targeted anticancer activity and kinase inhibition. It features a 2,3‑dihydro‑1H‑indole (indoline) core N‑substituted with a 3‑tert‑butyl‑4‑methoxybenzenesulfonyl group.

Molecular Formula C19H23NO3S
Molecular Weight 345.46
CAS No. 873588-40-0
Cat. No. B2949550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole
CAS873588-40-0
Molecular FormulaC19H23NO3S
Molecular Weight345.46
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
InChIInChI=1S/C19H23NO3S/c1-19(2,3)16-13-15(9-10-18(16)23-4)24(21,22)20-12-11-14-7-5-6-8-17(14)20/h5-10,13H,11-12H2,1-4H3
InChIKeyNPRYPGVURQSFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-40-0) — Chemical Class and Procurement-Relevant Characteristics for Medicinal Chemistry Sourcing


The compound 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-40-0) is a member of the N‑arylsulfonyl indoline class, a scaffold extensively explored for microtubule‑targeted anticancer activity and kinase inhibition [1]. It features a 2,3‑dihydro‑1H‑indole (indoline) core N‑substituted with a 3‑tert‑butyl‑4‑methoxybenzenesulfonyl group. With a molecular weight of 345.5 Da and a computed XLogP3 of 4.3, it occupies a physicochemical space distinct from simpler indoline‑1‑sulfonamides and is primarily sourced as a research‑grade building block (typical purity ≥95%) for the synthesis of biologically active sulfonamide derivatives [2].

Why Generic Substitution Cannot Replace 1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole in Indoline‑Sulfonamide Research and Lead Optimisation


Although numerous 1‑arylsulfonyl indolines exist, simply interchanging the arylsulfonyl group profoundly alters the lipophilicity, steric bulk, and electronic profile of the molecule. In the 1‑arylsulfonyl indoline‑benzamide series, even minor changes to the sulfonamide aryl ring result in order‑of‑magnitude shifts in tubulin‑polymerisation IC₅₀ and antiproliferative potency across cancer cell lines [1]. The combination of a hydrophobic tert‑butyl group at the meta position and a methoxy group at the para position—as present in the target compound—produces a distinct lipophilic‑electronic balance that cannot be replicated by the common 4‑methoxy, 4‑methyl, or unsubstituted phenylsulfonyl analogs [2]. Substituting a generic indoline‑1‑sulfonamide therefore risks losing the specific physiochemical attributes required for target engagement, metabolic stability, and synthetic versatility in fragment‑to‑lead campaigns.

Quantitative Differentiation Evidence for 1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole Versus Closest Comparators


Substantially Elevated Lipophilicity (XLogP3) Compared to the 4‑Methoxy and Unsubstituted Phenylsulfonyl Indoline Analogs

The target compound exhibits a computed XLogP3 of 4.3, which is 1.7 log units higher than that of its closest analog, 1‑(4‑methoxybenzenesulfonyl)‑2,3‑dihydro‑1H‑indole (XLogP3 = 2.6), and approximately 0.7 log units above the unsubstituted 1‑(phenylsulfonyl)indoline (LogP = 3.58) [1]. This increase is attributable to the addition of the hydrophobic tert‑butyl group at the meta position of the benzenesulfonyl ring. In drug‑discovery settings, a logP increase of this magnitude typically correlates with enhanced passive membrane permeability and potential blood‑brain barrier penetration, although it also reduces aqueous solubility [2].

Lipophilicity Drug-likeness Permeability

Increased Steric Bulk and Molecular Weight Versus Simplest Indoline‑1‑sulfonamides — Implications for Metabolic Stability

The molecular weight of the target compound (345.5 Da) is substantially greater than that of 1‑(4‑methoxybenzenesulfonyl)indoline (289.4 Da) and 1‑(phenylsulfonyl)indoline (259.3 Da) [1]. The additional 56 Da corresponds to the tert‑butyl group, which introduces significant steric bulk adjacent to the sulfonamide linkage. In sulfonamide‑containing drug candidates, meta‑tert‑butyl substitution has been demonstrated to shield the metabolically labile sulfonamide S–N bond from cytochrome P450‑mediated oxidation, thereby prolonging in vitro metabolic half‑life in human liver microsomes [2]. Although direct metabolic stability data for this specific compound have not been published, the class‑level precedent supports the expectation that the tert‑butyl group confers a measurable stability advantage over the 4‑methoxy or unsubstituted analogs.

Metabolic stability Steric shielding CYP oxidation

Privileged Fragment Validation: The 3‑tert‑Butyl‑4‑methoxybenzenesulfonyl Group is Present in the Clinical‑Stage Kinase Inhibitor TAK‑659 (Mivavotinib)

The identical 3‑tert‑butyl‑4‑methoxybenzenesulfonyl moiety found in the target compound is a key structural component of TAK‑659 (mivavotinib), a clinical‑stage dual SYK/FLT3 inhibitor with IC₅₀ values of 3.2 nM and 4.6 nM, respectively [1]. TAK‑659 has progressed through Phase I/II clinical trials for hematologic malignancies and solid tumours, providing clinical‑level validation of this particular arylsulfonyl substitution pattern [2]. In contrast, simpler 4‑methoxybenzenesulfonyl or unsubstituted benzenesulfonyl indolines have not, to date, been associated with clinical‑stage molecules bearing the indoline core. This suggests that the 3‑tert‑butyl‑4‑methoxy combination contributes to a favourable balance of potency, selectivity, and drug‑like properties that simpler sulfonyl groups may not achieve.

Kinase inhibition Privileged fragment Clinical validation

Anticancer Scaffold Potential: 1‑Arylsulfonyl Indoline Series Demonstrates Nanomolar Antiproliferative Activity When Optimised

The broader 1‑arylsulfonyl indoline class, to which the target compound belongs, has demonstrated potent tubulin‑polymerisation inhibition and antiproliferative activity. In the 1‑arylsulfonyl indoline‑benzamide series, compound 9 exhibited a tubulin‑polymerisation IC₅₀ of 1.1 μM (superior to combretastatin A‑4) and antiproliferative IC₅₀ values of 43–79 nM across multiple cancer cell lines (KB, A549, MKN45) including multidrug‑resistant variants [1]. In a related series, 7‑aroylaminoindoline‑1‑benzenesulfonamides achieved tubulin IC₅₀ values of 1.1–1.2 μM and cellular IC₅₀ values as low as 8.6 nM against human cancer lines [2]. Although the specific biological activity of the target compound has not been reported, its structural congruence with these potent scaffolds positions it as a late‑stage diversification intermediate for generating focused libraries of antitubulin or dual tubulin‑HDAC inhibitors.

Anticancer Tubulin inhibition Indoline scaffold

High-Value Application Scenarios for 1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole Based on Quantitative Evidence


Fragment-to-Lead Campaigns Requiring Elevated Lipophilicity for CNS or Intracellular Target Engagement

The XLogP3 of 4.3 for the target compound — approximately 1.7 log units higher than the 4‑methoxy analog — makes it particularly suitable for medicinal chemistry programs targeting intracellular enzymes or CNS receptors where passive membrane permeability is a critical requirement [1]. The pre‑installed 3‑tert‑butyl‑4‑methoxybenzenesulfonyl group can serve as a lipophilic anchor in fragment‑based drug discovery, providing a hydrophobic contact surface for target engagement while the indoline nitrogen offers a vector for further elaboration.

Synthesis of Focused Kinase Inhibitor Libraries Using a Clinically Validated Sulfonamide Fragment

Because the identical 3‑tert‑butyl‑4‑methoxybenzenesulfonyl moiety is found in TAK‑659 (mivavotinib), a clinical‑stage SYK/FLT3 inhibitor [1], the target compound can be employed as a building block for constructing focused libraries of kinase inhibitors. Coupling the indoline core with diverse carboxylic acids, isocyanates, or aryl halides at the indoline 7‑position would generate analogs that interrogate the structure‑activity relationships around a validated pharmacophoric fragment.

Late‑Stage Diversification Intermediate for Dual Tubulin–HDAC Inhibitors

The 1‑arylsulfonyl indoline scaffold has demonstrated nanomolar antiproliferative activity through tubulin inhibition, with the most advanced compounds also exhibiting HDAC1/2/6 inhibitory activity [1]. The target compound, bearing a sterically demanding tert‑butyl group that may enhance selectivity for specific HDAC isoforms, can be elaborated via 7‑amino substitution and subsequent benzoylation to generate dual‑mechanism anticancer agents. Existing SAR data indicate that the arylsulfonyl substituent critically modulates both tubulin binding and HDAC inhibition, underscoring the need for a non‑interchangeable, well‑characterised starting material.

Metabolic Stability Optimisation in Indoline‑Sulfonamide Lead Series

The steric bulk of the tert‑butyl group adjacent to the sulfonamide linkage is expected, based on literature precedent for sulfonamide‑containing drugs, to reduce CYP‑mediated oxidative metabolism at the S–N bond [1]. This property is particularly valuable when progressing an indoline‑sulfonamide lead series from hit‑to‑lead to lead optimization, where metabolic instability is a common attrition factor. The target compound allows researchers to incorporate this protective feature from the earliest synthetic steps, avoiding the need for late‑stage introduction of steric shielding.

Quote Request

Request a Quote for 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.